molecular formula C26H32N2O4 B1375665 Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate CAS No. 1160248-39-4

Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate

Cat. No.: B1375665
CAS No.: 1160248-39-4
M. Wt: 436.5 g/mol
InChI Key: TVGSNCABPGIPSN-UHFFFAOYSA-N
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Description

Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate is unique due to its specific combination of the indoline core and piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields of research .

Properties

IUPAC Name

benzyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O4/c1-26(2,3)32-24(29)27-15-13-20(14-16-27)22-17-28(23-12-8-7-11-21(22)23)25(30)31-18-19-9-5-4-6-10-19/h4-12,20,22H,13-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGSNCABPGIPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate
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Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate
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Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate
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Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate
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Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate
Reactant of Route 6
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Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate

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